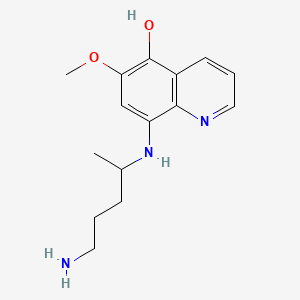

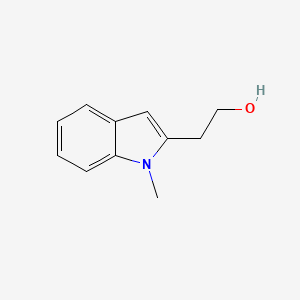

1H-Indole-2-ethanol, 1-methyl-

Descripción general

Descripción

1H-Indole-2-ethanol, 1-methyl- is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

The synthesis and classification of indole compounds, such as "1H-Indole-2-ethanol, 1-methyl-", have been a significant area of interest in organic chemistry. Indoles are crucial for developing pharmaceuticals and complex organic molecules. A comprehensive framework for classifying indole syntheses has been proposed, highlighting the diverse methodologies and their historical and contemporary significance in organic synthesis (Taber & Tirunahari, 2011).

Hydrogen Production from Bio-Ethanol

Research into the reforming of bio-ethanol to produce hydrogen, a clean and renewable energy source, has gained traction. Ethanol, potentially including derivatives like "1H-Indole-2-ethanol, 1-methyl-", serves as a promising substrate for hydrogen production, with the choice of catalysts playing a crucial role in the efficiency of the process (Ni, Leung, & Leung, 2007).

Alkylation of Indoles

The transition metal-catalyzed C3-alkylation of indoles, including "1H-Indole-2-ethanol, 1-methyl-", with nonderivatized alcohols has been explored as an environmentally benign and atom-economical process. This method avoids the use of hazardous alkylating agents and holds promise for sustainable organic synthesis (Bartoccini, Retini, & Piersanti, 2020).

Pharmacokinetics and Liver Protection

Indoles, including derivatives like "1H-Indole-2-ethanol, 1-methyl-", have been studied for their pharmacokinetic properties and protective roles in chronic liver diseases. These compounds influence various biological processes, such as oxidative stress reduction and enzyme modulation, offering potential therapeutic benefits for liver health (Wang et al., 2016).

Medicinal Applications of Indoles

Indoles and their derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This makes them valuable in medicinal chemistry for drug development and therapeutic applications (Ali et al., 2013).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 1h-indole-2-ethanol, 1-methyl-, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The interaction often involves the indole nucleus, which is a significant heterocyclic system in natural products and drugs . This nucleus is aromatic in nature, allowing it to readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, which suggest a range of potential molecular and cellular effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Análisis Bioquímico

Biochemical Properties

1H-Indole-2-ethanol, 1-methyl- is likely to interact with multiple receptors, enzymes, proteins, and other biomolecules, similar to other indole derivatives These interactions can influence a variety of biochemical reactions

Cellular Effects

Indole derivatives are known to have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that 1H-Indole-2-ethanol, 1-methyl- may have similar effects.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 1H-Indole-2-ethanol, 1-methyl- is involved in, including any enzymes or cofactors that it interacts with, are not yet fully known This could also include any effects on metabolic flux or metabolite levels

Propiedades

IUPAC Name |

2-(1-methylindol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-10(6-7-13)8-9-4-2-3-5-11(9)12/h2-5,8,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMKTLRTFKQNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

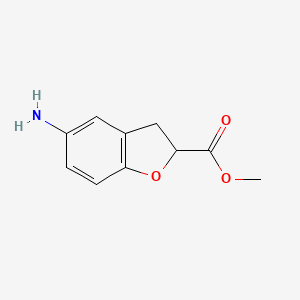

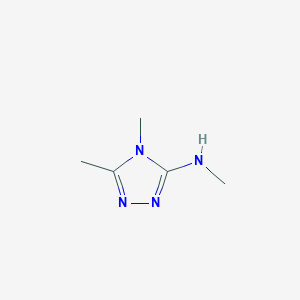

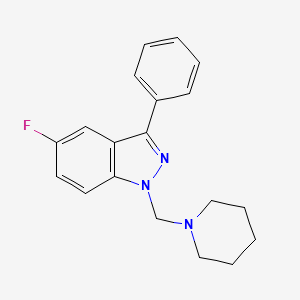

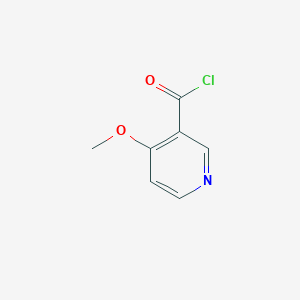

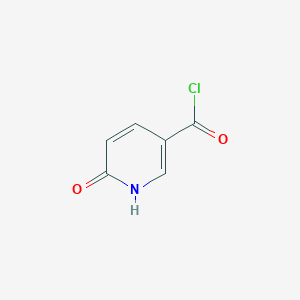

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B3272873.png)

![3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272894.png)

![Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]-](/img/structure/B3272949.png)